molecular formula C25H19Cl2NO5 B2466528 (Z)-{[2-(2H-1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methylidene}amino 2,4-dichlorobenzoate CAS No. 338749-23-8

(Z)-{[2-(2H-1,3-benzodioxol-5-yl)cyclopropyl](4-methoxyphenyl)methylidene}amino 2,4-dichlorobenzoate

Cat. No.: B2466528
CAS No.: 338749-23-8
M. Wt: 484.33
InChI Key: ICSWZTZNFSNFLQ-ZZIIXHQDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}amino 2,4-dichlorobenzoate is a complex organic compound with a molecular formula of C25H19Cl2NO5 and a molecular weight of 484.33 g/mol This compound is known for its unique structural features, which include a benzodioxole ring, a cyclopropyl group, and a dichlorobenzoate moiety

Preparation Methods

The synthesis of (Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}amino 2,4-dichlorobenzoate involves several steps. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring is synthesized through a cyclization reaction involving catechol and formaldehyde under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable alkene and a carbene precursor.

    Methoxyphenyl Group Addition: The methoxyphenyl group is added through a Friedel-Crafts alkylation reaction.

    Formation of the Dichlorobenzoate Moiety: The dichlorobenzoate moiety is synthesized by reacting 2,4-dichlorobenzoic acid with an appropriate alcohol under esterification conditions.

    Final Coupling Reaction: The final step involves coupling the synthesized intermediates under suitable conditions to form the target compound.

Chemical Reactions Analysis

(Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}amino 2,4-dichlorobenzoate undergoes various chemical reactions, including:

Scientific Research Applications

(Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}amino 2,4-dichlorobenzoate has several scientific research applications:

Comparison with Similar Compounds

(Z)-{2-(2H-1,3-benzodioxol-5-yl)cyclopropylmethylidene}amino 2,4-dichlorobenzoate can be compared with similar compounds such as:

Properties

IUPAC Name

[(Z)-[[2-(1,3-benzodioxol-5-yl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19Cl2NO5/c1-30-17-6-2-14(3-7-17)24(28-33-25(29)18-8-5-16(26)11-21(18)27)20-12-19(20)15-4-9-22-23(10-15)32-13-31-22/h2-11,19-20H,12-13H2,1H3/b28-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSWZTZNFSNFLQ-ZZIIXHQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=NOC(=O)C2=C(C=C(C=C2)Cl)Cl)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=N\OC(=O)C2=C(C=C(C=C2)Cl)Cl)/C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.